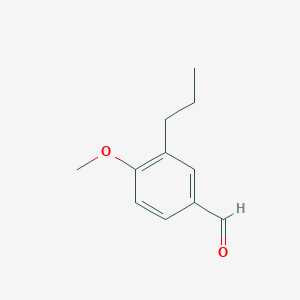
4-Methoxy-3-propylbenzaldehyde
カタログ番号 B1394796
CAS番号:
104175-21-5
分子量: 178.23 g/mol
InChIキー: HNBBUYGDNRWFOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-propylbenzaldehyde is an organic chemical compound with the CAS Number: 104175-21-5 and a molecular weight of 178.23 . It is widely used in scientific research due to its unique characteristics.
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-propylbenzaldehyde consists of a benzene ring substituted with a methoxy group (OCH3) at the 4th position and a propyl group (C3H7) at the 3rd position. The benzene ring also has a formyl group (CHO) attached, which gives it the ‘benzaldehyde’ suffix .Physical And Chemical Properties Analysis
4-Methoxy-3-propylbenzaldehyde has a boiling point of 145/1 Torr . Other physical and chemical properties like melting point, density, and solubility were not found in the available resources.科学的研究の応用
Atmospheric Chemistry and Environmental Impact
- 4-Methoxy-3-propylbenzaldehyde derivatives, like coniferyl alcohol, play a role in atmospheric chemistry, especially in wood smoke emissions. The reaction products from interactions with NO3 radicals have implications for understanding nighttime chemical behaviors in the atmosphere (Liu, Wen, & Wu, 2017).
Materials Science and Polymer Chemistry
- The compound has applications in materials science, especially in the synthesis of electrically conductive polymers. Research on bis-aldehyde monomers and their polyazomethines highlights its role in developing materials with enhanced electrical conductivity (Hafeez et al., 2019).
- It also contributes to the field of liquid crystalline polymers, serving as a monomer for photosensitive phosphorus-based polymers, indicating its significance in creating advanced materials with specific optical and thermal properties (Kaniappan & Murugavel, 2005).
Medicinal Chemistry and Pharmacology
- Derivatives of 4-Methoxy-3-propylbenzaldehyde show anti-asthmatic activities. The phenolic compounds derived from it significantly inhibit specific asthmatic responses, indicating potential therapeutic applications in treating respiratory conditions (Jang, Lee, & Kim, 2010).
- The compound is also involved in synthesizing chalcone derivatives with biological activities, demonstrating its role in producing molecules with potential antioxidant, anti-inflammatory, and neuroprotective effects (Jung et al., 2017).
Analytical Chemistry
- In analytical chemistry, 4-Methoxy-3-propylbenzaldehyde derivatives have been studied using HPLC and UV spectrophotometry, indicating the compound's relevance in developing analytical methods and understanding its derivatives' chemical properties (Chigurupati et al., 2017).
特性
IUPAC Name |
4-methoxy-3-propylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBBUYGDNRWFOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-propylbenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Amino-N-benzyl-N-methylpropanamide hydrochloride
1220031-28-6
3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
1219967-58-4
3-Isopropyl-4-propoxybenzaldehyde
883538-71-4
3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid
1214622-58-8

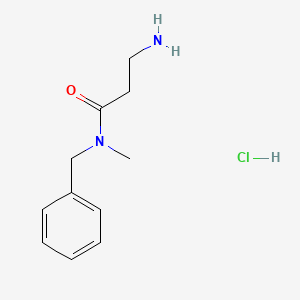
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
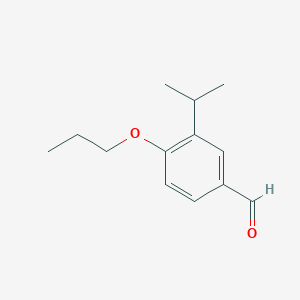
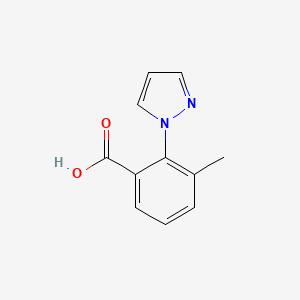
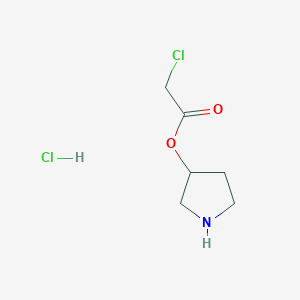
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
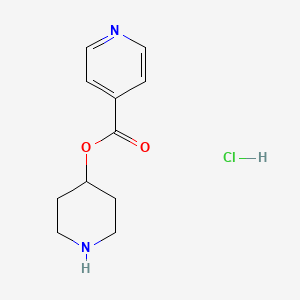
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
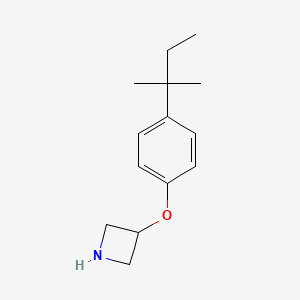
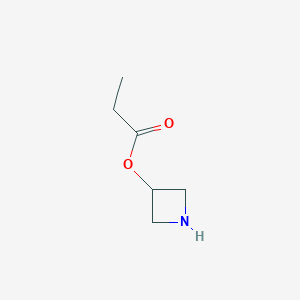
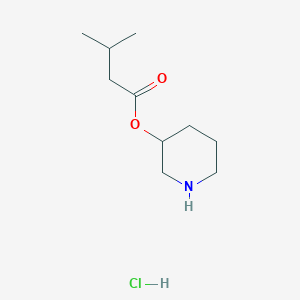
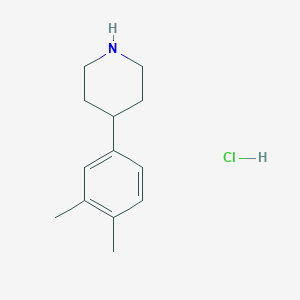
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)